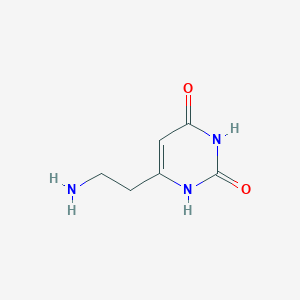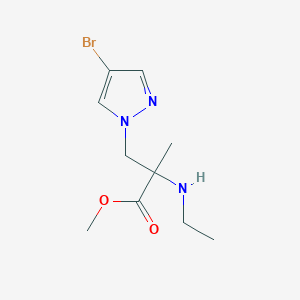
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Esterification: The brominated pyrazole is then reacted with methyl 2-(ethylamino)-2-methylpropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Oxidation and Reduction: Oxidation can yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学的研究の応用
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the brominated pyrazole ring.
作用機序
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
Uniqueness
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
特性
分子式 |
C10H16BrN3O2 |
|---|---|
分子量 |
290.16 g/mol |
IUPAC名 |
methyl 3-(4-bromopyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-12-10(2,9(15)16-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChIキー |
LYVQFYBOCXXBHK-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(CN1C=C(C=N1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



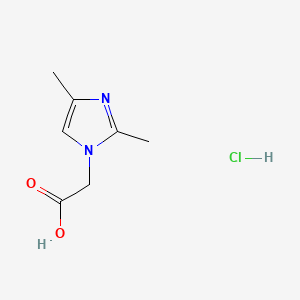
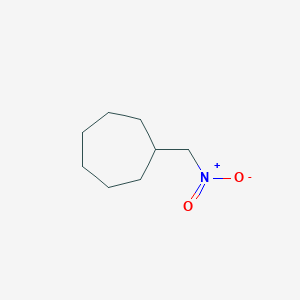
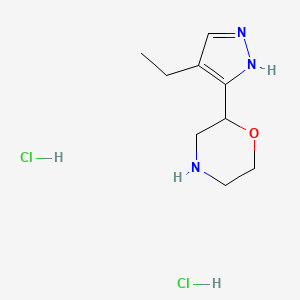
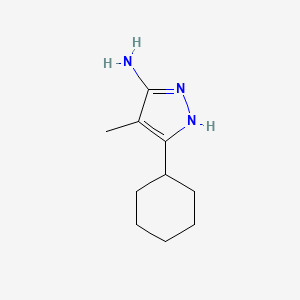
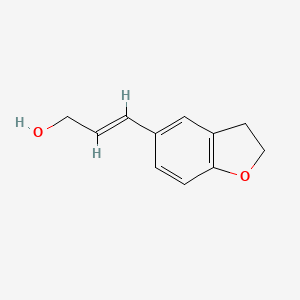
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
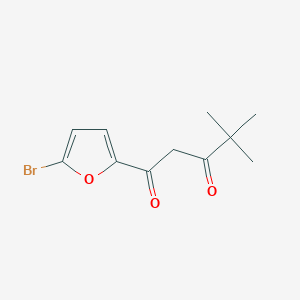
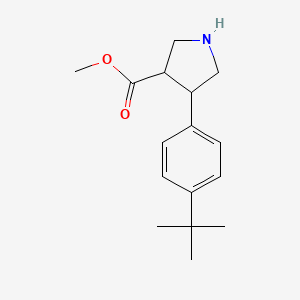
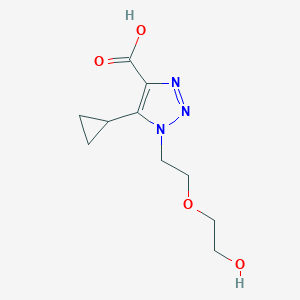
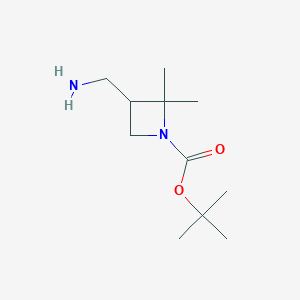
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
